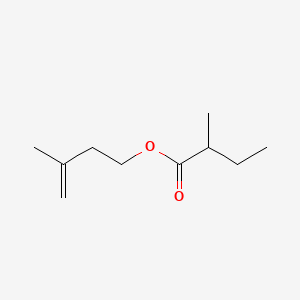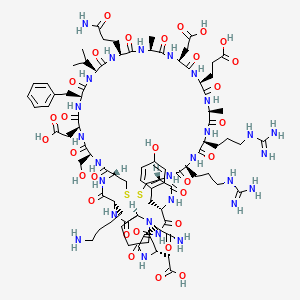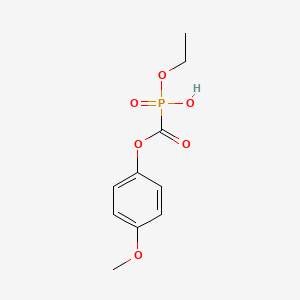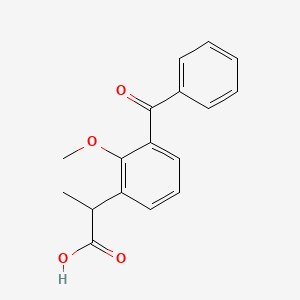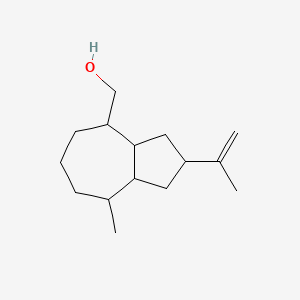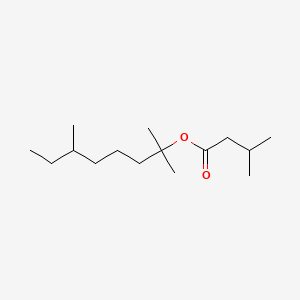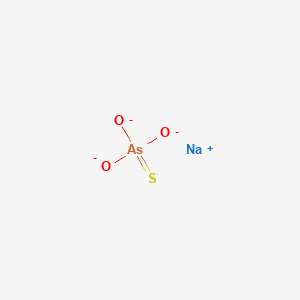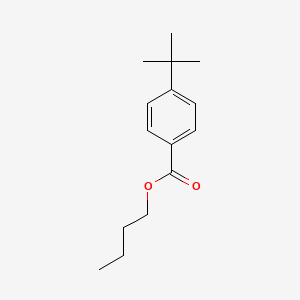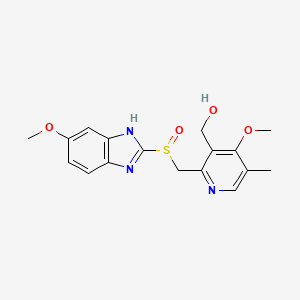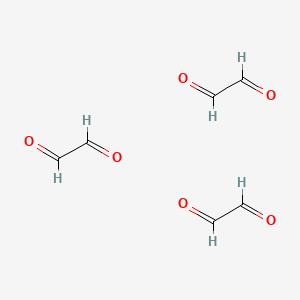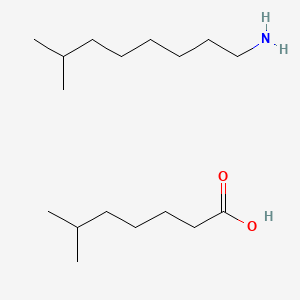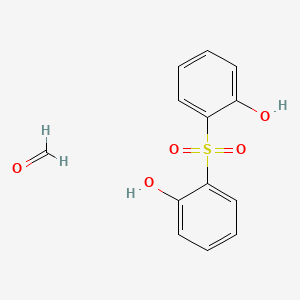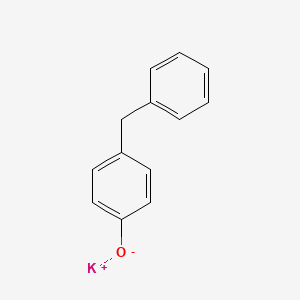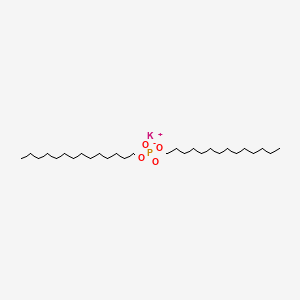
Potassium ditetradecyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium ditetradecyl phosphate is an organophosphate compound that consists of a phosphate group bonded to two tetradecyl chains and a potassium ion. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium ditetradecyl phosphate can be synthesized through the esterification of tetradecyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction typically occurs under acidic conditions with a catalyst to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where tetradecyl alcohol and phosphoric acid are combined. The mixture is then neutralized with potassium hydroxide to form the final product. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions are less common but can occur under specific conditions, potentially reducing the phosphate group to phosphite.
Substitution: The compound can participate in substitution reactions where the alkyl chains or the phosphate group are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride can facilitate reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Phosphites.
Substitution Products: Varied depending on the substituent introduced.
Applications De Recherche Scientifique
Potassium ditetradecyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell membrane studies due to its amphiphilic nature, which mimics biological membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants due to its surfactant properties.
Mécanisme D'action
The mechanism of action of potassium ditetradecyl phosphate primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, where it helps to stabilize mixtures of oil and water. The molecular targets include cell membranes and other lipid structures, where it can integrate and alter membrane properties.
Comparaison Avec Des Composés Similaires
Tripotassium phosphate: Another phosphate compound with three potassium ions, used as a buffering agent and in food applications.
Dipotassium phosphate: Similar in structure but with two potassium ions, commonly used in food and pharmaceutical industries.
Potassium dihydrogen phosphate: A simpler phosphate compound used in fertilizers and as a buffering agent.
Uniqueness: Potassium ditetradecyl phosphate is unique due to its long alkyl chains, which impart strong surfactant properties. This makes it particularly effective in applications requiring the stabilization of emulsions and the enhancement of solubility for hydrophobic substances.
Propriétés
Numéro CAS |
66046-07-9 |
|---|---|
Formule moléculaire |
C28H58KO4P |
Poids moléculaire |
528.8 g/mol |
Nom IUPAC |
potassium;ditetradecyl phosphate |
InChI |
InChI=1S/C28H59O4P.K/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-33(29,30)32-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h3-28H2,1-2H3,(H,29,30);/q;+1/p-1 |
Clé InChI |
NHESRIPTTROEPV-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCC.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


